N-[4-(2-Benzimidazolyl)phenyl]maleimide

Catalog No.
S561902
CAS No.
27030-97-3
M.F
C17H11N3O2
M. Wt
289.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-Benzimidazolyl)phenyl]maleimide

CAS Number

27030-97-3

Product Name

N-[4-(2-Benzimidazolyl)phenyl]maleimide

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C17H11N3O2/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19)

InChI Key

NZDOXVCRXDAVII-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O

Synonyms

acetylethyleneimine, BIPM cpd, BP-MAL, N-(4-(2-benzimidazolyl)phenyl)maleimide, N-(p-(2-benzimidazolyl)phenyl)maleimide, N-(p-(benzimidazol-2-yl)phenyl)maleimide

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O

Fluorescent Probe:

N-[4-(2-Benzimidazolyl)phenyl]maleimide (N-(4-(2-Benzimidazolyl)phenyl)maleimide) is a small molecule used in scientific research as a fluorescent probe. These probes bind specifically to target molecules of interest, allowing researchers to visualize and study them within cells or tissues. N-[4-(2-Benzimidazolyl)phenyl]maleimide exhibits selective binding to thiols, a functional group found in many proteins and other biomolecules []. This specific binding makes it a valuable tool for researchers studying protein-protein interactions, protein localization, and other cellular processes involving thiols.

Cysteine Labeling:

One specific application of N-[4-(2-Benzimidazolyl)phenyl]maleimide is in cysteine labeling. Cysteine is an amino acid containing a thiol group and plays a crucial role in protein structure and function. By covalently attaching to the thiol group of cysteine residues, N-[4-(2-Benzimidazolyl)phenyl]maleimide allows researchers to label specific cysteines within proteins. This labeling technique enables the study of protein conformation, dynamics, and interactions with other molecules [].

N-[4-(2-Benzimidazolyl)phenyl]maleimide is a synthetic compound characterized by its unique structure, which includes a maleimide moiety and a benzimidazole derivative. The molecular formula of N-[4-(2-benzimidazolyl)phenyl]maleimide is C₁₇H₁₁N₃O₂, and it has a molecular weight of approximately 287.29 g/mol. This compound is known for its fluorescent properties, with an excitation maximum at 315 nm and an emission maximum at 360 nm, making it useful in various biochemical applications, particularly as a fluorescent probe .

As mentioned earlier, N-(4-BMPM) acts as a fluorescent probe for thiol detection. In its non-reacted state, N-(4-BMPM) exhibits low fluorescence. However, upon reaction with a thiol group, the molecule undergoes a structural change that enhances its fluorescence properties. This change in fluorescence intensity can be measured using a fluorometer, allowing for the detection and quantification of thiols in a sample [].

Due to the presence of the maleimide functional group, which is known for its reactivity with thiols. This reactivity allows it to form stable thioether bonds when interacting with sulfhydryl groups in proteins or other biomolecules. The compound can also participate in nucleophilic addition reactions, where the double bond of the maleimide reacts with nucleophiles such as amines or alcohols .

The biological activity of N-[4-(2-benzimidazolyl)phenyl]maleimide has been investigated in various studies. It has shown potential as a fluorescent probe for detecting specific biomolecules, particularly in the context of cellular imaging and tracking biological processes. Its ability to modify protein residues through covalent bonding with thiols enhances its utility in studying protein dynamics and interactions within cells . Additionally, its fluorescence characteristics can be exploited to monitor changes in cellular environments.

The synthesis of N-[4-(2-benzimidazolyl)phenyl]maleimide typically involves the reaction between 2-benzimidazole and an appropriate maleic anhydride derivative. The general steps include:

  • Formation of the Benzimidazole Intermediate: The benzimidazole ring is synthesized through a condensation reaction.
  • Maleimide Formation: The maleic anhydride is reacted with the benzimidazole derivative under controlled conditions to yield N-[4-(2-benzimidazolyl)phenyl]maleimide.
  • Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications .

N-[4-(2-Benzimidazolyl)phenyl]maleimide has several applications, including:

  • Fluorescent Probes: Utilized in cellular imaging and tracking due to its fluorescent properties.
  • Bioconjugation: Employed in labeling proteins and peptides for biochemical studies.
  • Drug Development: Investigated for potential therapeutic applications due to its interaction with biological molecules.

Studies have shown that N-[4-(2-benzimidazolyl)phenyl]maleimide interacts specifically with thiol-containing compounds, leading to dynamic fluorescence changes. These interactions are crucial for understanding protein modifications and dynamics within biological systems. Such studies often involve monitoring fluorescence intensity changes to assess the binding affinity and specificity of the compound towards various biomolecules .

Several compounds share structural similarities with N-[4-(2-benzimidazolyl)phenyl]maleimide, particularly those containing maleimide or benzimidazole groups. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(p-Benzoyl)maleimideMaleimide groupKnown for its use in protein labeling
2-BenzimidazoleBenzimidazole corePrimarily used as a building block in pharmaceuticals
N-[4-(2-methylbenzimidazolyl)phenyl]maleimideMethyl substitution on benzimidazoleEnhanced solubility compared to N-[4-(2-benzimidazolyl)phenyl]maleimide

N-[4-(2-benzimidazolyl)phenyl]maleimide stands out due to its specific fluorescence properties and reactivity profile, making it particularly suitable for applications in cellular biology and biochemistry .

XLogP3

2.4

UNII

464U78G56E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

27030-97-3

Wikipedia

N-(4-(2-benzimidazolyl)phenyl)maleimide

General Manufacturing Information

1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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